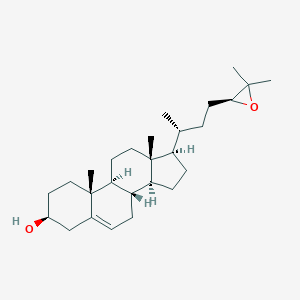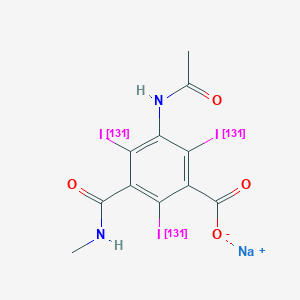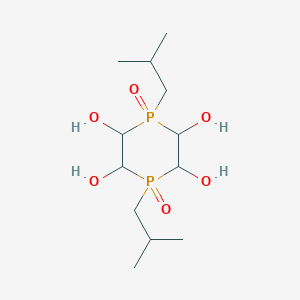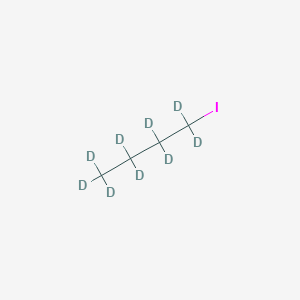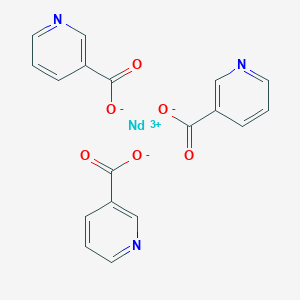
Neodymium nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium nicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a rare earth metal complex of nicotinic acid that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of neodymium nicotinate is not well understood. However, it is believed to exert its effects through the modulation of various signaling pathways and the regulation of gene expression. It has been shown to inhibit the activity of pro-inflammatory enzymes and reduce oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties. It has also been shown to induce cell death in cancer cells, suggesting potential anti-cancer activity.
Biochemical and Physiological Effects
Neodymium nicotinate has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and oxidative stress, which may have implications for the treatment of inflammatory diseases and cancer. It has also been shown to improve plant growth and yield, suggesting potential applications in agriculture. Furthermore, it exhibits magnetic and optical properties, making it useful in industry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using neodymium nicotinate in lab experiments is its potential for multiple applications. It can be used in various fields, including medicine, agriculture, and industry. Another advantage is its ability to modulate various signaling pathways, which may make it useful for studying the mechanisms of disease and potential therapeutic targets. However, one limitation is its cost, as it is a rare earth metal complex. Additionally, its mechanism of action is not well understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of neodymium nicotinate. One potential direction is to further investigate its anti-inflammatory and antioxidant properties, as well as its potential applications in cancer treatment. Another direction is to explore its applications in agriculture, particularly in improving plant growth and yield. Furthermore, its magnetic and optical properties may have implications for the development of new materials in industry. Overall, further research is needed to fully understand the potential of neodymium nicotinate in various fields.
Métodos De Síntesis
Neodymium nicotinate can be synthesized through various methods, including the reaction of neodymium oxide with nicotinic acid in the presence of water or methanol. The reaction can be carried out under reflux conditions, and the product can be obtained through filtration and drying. Another method involves the reaction of neodymium chloride with nicotinic acid in the presence of sodium hydroxide. The product can be obtained through precipitation and filtration.
Aplicaciones Científicas De Investigación
Neodymium nicotinate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, it has been investigated for its anti-inflammatory, antioxidant, and anti-cancer properties. In agriculture, it has been studied for its ability to improve plant growth and yield. In industry, it has been explored for its magnetic and optical properties.
Propiedades
Número CAS |
16512-00-8 |
|---|---|
Nombre del producto |
Neodymium nicotinate |
Fórmula molecular |
C18H12N3NdO6 |
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
neodymium(3+);pyridine-3-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Nd/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
Clave InChI |
SMPBKCQWNWTBQU-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Nd+3] |
SMILES canónico |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Nd+3] |
Otros números CAS |
16512-00-8 |
Sinónimos |
Trinicotinic acid neodymium(III) salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



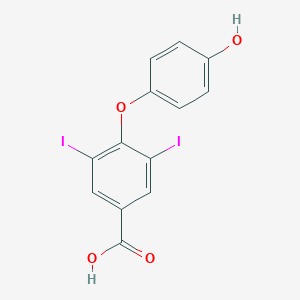
![Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B106475.png)
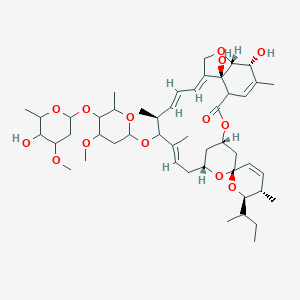
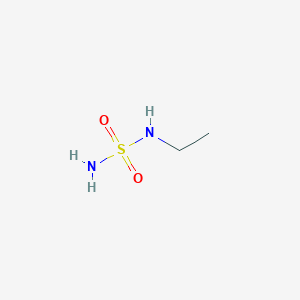
![Hydrazine, [4-(difluoromethoxy)phenyl]-](/img/structure/B106488.png)
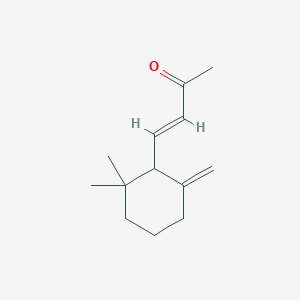
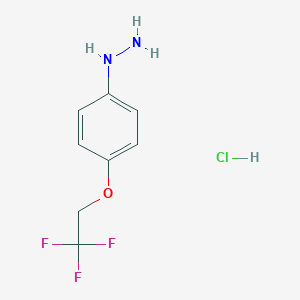
![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106495.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)
